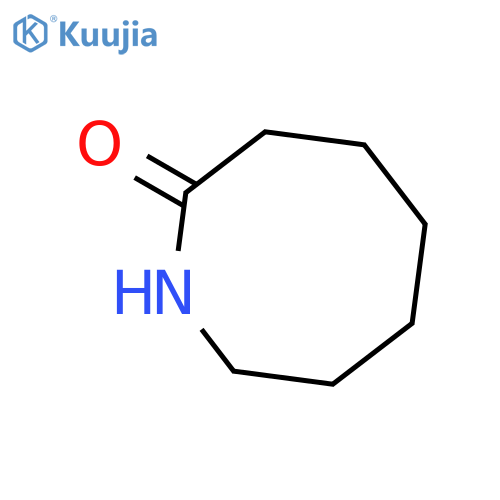Cas no 673-66-5 (Azocan-2-one)

Azocan-2-one structure
商品名:Azocan-2-one
Azocan-2-one 化学的及び物理的性質
名前と識別子
-
- Azocan-2-one
- ENANTHOLACTAM
- CYCLOHEPTANONE ISOOXIME
- 2-KETOHEPTAMETHYLENE IMINE
- 2-OXO-HEPTAMETHYLENEIMINE
- 2-AZOCANONE
- 2-AZACYCLOOCTANONE
- omega-Heptalactam
- 1-Aza-2-cyclooctanone
- 2(1H)-Azocinone,hexahydro-
- &omega
- Oenantholactam
- ω-Enantholactam
- ω-Heptanolactam
- Hexahydroazocin-2(1H)-one
- 2-Perhydroazocinone
- 2(1H)-AZOCINONE, HEXAHYDRO-
- 7-Heptanelactam
- Octahydroazocin-2-one
- Azacyclooctan-2-one
- Suberonisoxim
- Hexahydro-2(1H)-azocinone
- 7-Aminoheptanoic acid lactam
- Suberonisoxim [German]
- CJYXCQLOZNIMFP-UHFFFAOYSA-N
- 7-heptane lactam
- omega-Enantholactam
- omega-Heptanolactam
- omega-oenantholactam
- BCP23341
- BRN 0108987
- cis-Octahydro-2-azocinone
- NSC 77088
- NSC77088
- .zeta.-Enantholactam
- AC-22532
- DTXSID60217672
- 2-Ketoheptamethyleneimine
- 12-EPILEUKOTRIENEB4
- SY012301
- Q63392342
- Q-103571
- AM20100621
- CN51500000
- ECK9QFC2DF
- InChI=1/C7H13NO/c9-7-5-3-1-2-4-6-8-7/h1-6H2,(H,8,9
- 1-Aza-2-cyclooctanone, 98%
- H0525
- 2H-Azocin-2-one, hexahydro-
- AI3-52521
- FT-0632782
- AKOS009031550
- .omega.-Enantholactam
- A25538
- MFCD00003271
- NIOSH/CN5150000
- DS-0948
- NS00036117
- 2-Azocinone, octahydro-, (Z)-
- 673-66-5
- NSC-77088
- .omega.-Heptanolactam
- SCHEMBL454341
- CHEMBL136211
- EN300-20462
- 5-21-06-00494 (Beilstein Handbook Reference)
- 2-Azocanone #
- EINECS 211-611-9
- HEPTANOIC ACID,7-AMINO,LACTAM
- Cyclo-omega-heptanoic acid
- CS-W022575
- DB-025838
-
- MDL: MFCD00003271
- インチ: 1S/C7H13NO/c9-7-5-3-1-2-4-6-8-7/h1-6H2,(H,8,9)
- InChIKey: CJYXCQLOZNIMFP-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N1[H]
- BRN: 0108987
計算された属性
- せいみつぶんしりょう: 127.10000
- どういたいしつりょう: 127.1
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 0.2
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 29.1
じっけんとくせい
- 色と性状: 白色または茶色の結晶粉末
- 密度みつど: 1.0083 (rough estimate)
- ゆうかいてん: 35-38 °C (lit.)
- ふってん: 148-150 °C/10 mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: 1.4790 (estimate)
- PSA: 29.10000
- LogP: 1.39550
- ようかいせい: まだ確定していません。
Azocan-2-one セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P301+P312+P330-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S24/25
- RTECS番号:CN4810000
-
危険物標識:

- リスク用語:R22
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
Azocan-2-one 税関データ
- 税関コード:2933790090
- 税関データ:
中国税関コード:
2933790090概要:
2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%
Azocan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-20462-1.0g |
azocan-2-one |
673-66-5 | 95% | 1g |
$26.0 | 2023-05-31 | |
| Enamine | EN300-20462-5.0g |
azocan-2-one |
673-66-5 | 95% | 5g |
$58.0 | 2023-05-31 | |
| Enamine | EN300-20462-10.0g |
azocan-2-one |
673-66-5 | 95% | 10g |
$109.0 | 2023-05-31 | |
| Enamine | EN300-20462-25.0g |
azocan-2-one |
673-66-5 | 95% | 25g |
$216.0 | 2023-05-31 | |
| Chemenu | CM254456-10g |
Azocan-2-one |
673-66-5 | 98% | 10g |
$108 | 2022-06-10 | |
| Chemenu | CM254456-25g |
Azocan-2-one |
673-66-5 | 98% | 25g |
$215 | 2022-06-10 | |
| Apollo Scientific | OR25888-1g |
azocan-2-one |
673-66-5 | 98+% | 1g |
£15.00 | 2025-03-21 | |
| Fluorochem | 214965-5g |
Azocan-2-one |
673-66-5 | 95% | 5g |
£33.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159930-25G |
Azocan-2-one |
673-66-5 | >97.0%(GC) | 25g |
¥541.90 | 2023-09-01 | |
| Ambeed | A163131-10g |
Azocan-2-one |
673-66-5 | 98% | 10g |
$57.0 | 2024-04-18 |
Azocan-2-one サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:673-66-5)氮杂环辛酮
注文番号:LE1644623
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:30
価格 ($):discuss personally
Azocan-2-one 関連文献
-
Gérard Rousseau,Fadi Homsi Chem. Soc. Rev. 1997 26 453
-
Sayantani Saha,Moris S. Eisen Dalton Trans. 2020 49 12835
-
3. Synthesis of the alkaloid homaline in (±) and natural (S,S)-(–) forms, using amination and transamidative ring expansion in liquid ammoniaLeslie Crombie,David Haigh,Raymond C. F. Jones,Ab.Rasid Mat-Zin J. Chem. Soc. Perkin Trans. 1 1993 2047
-
4. Radical cyclisation in heterocycle synthesis. Part 1. Sulfanyl radical addition–cyclisation of dienylamides for lactam synthesisTakeaki Naito,Yuko Honda,Okiko Miyata,Ichiya Ninomiya J. Chem. Soc. Perkin Trans. 1 1995 19
-
Frank D. King,Stephen Caddick Org. Biomol. Chem. 2012 10 3244
673-66-5 (Azocan-2-one) 関連製品
- 6225-10-1(N-Methylvaleramide)
- 13276-08-9(Octadecanamide,N-octadecyl-)
- 105-60-2(Caprolactam)
- 1121-89-7(piperidine-2,6-dione)
- 935-30-8(Azonan-2-one)
- 27563-67-3(N-Methyldodecanamide)
- 189939-61-5(PALMITOYLISOPROPYLAMIDE)
- 675-20-7(piperidin-2-one)
- 110-30-5(N,N'-Ethylenebisstearamide)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:673-66-5)Azocan-2-one

清らかである:99%
はかる:100g
価格 ($):296.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:673-66-5)2-Azacyclooctanone

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ




